molecular formula C23H27N3O5S2 B2864065 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 896676-59-8

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2864065
CAS RN: 896676-59-8
M. Wt: 489.61
InChI Key: HEQNIISVMDCGHS-VHXPQNKSSA-N
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Description

Thiazoles and benzothiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known drugs such as ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .


Synthesis Analysis

The synthesis of thiazoles and benzothiazoles often involves metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can be used in nucleophilic additions and metal-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of thiazoles and benzothiazoles is characterized by a five-membered ring containing nitrogen and sulfur atoms . The position and nature of substituents on the ring can greatly influence the properties and reactivity of these compounds .


Chemical Reactions Analysis

Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . These reactions can be used to modify the structure of the compounds and introduce new functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles and benzothiazoles can vary widely depending on their structure. For example, they can differ in terms of solubility, stability, and reactivity .

Scientific Research Applications

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking studies have been applied to similar sulfonamide derivatives, exploring their potential as antimalarial and antiviral agents. For instance, a study involved the theoretical investigation of antimalarial sulfonamides, focusing on their interactions with key biological targets. These compounds, including those with benzothiazolyl groups, were evaluated for their binding affinities to plasmepsins involved in the malaria parasite's life cycle and main protease of SARS-CoV-2, indicating potential applications in designing inhibitors against these enzymes (Fahim & Ismael, 2021).

Anticancer Activity

Derivatives of benzamide, especially those incorporating sulfonamide and benzothiazole moieties, have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant proapoptotic activity in various cancer cell lines. One such study synthesized indapamide derivatives and tested them on melanoma cell lines, where specific compounds exhibited promising growth inhibitory effects, indicating potential applications in cancer therapy (Yılmaz et al., 2015).

Antimicrobial Activity

Novel compounds containing benzothiazole and sulfonamide groups have been synthesized and assessed for their antimicrobial efficacy. These studies highlight the broad spectrum of biological activities that such compounds can exhibit, suggesting their utility in developing new antimicrobial agents (Jagtap et al., 2010).

Materials Science and Polymer Research

In the field of materials science, derivatives similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been utilized in synthesizing polymers with specific properties. Studies have focused on creating polymers with ether-sulfone-dicarboxylic acids, aiming at applications in high-performance materials due to their inherent viscosities and solubility in polar solvents (Hsiao & Huang, 1997).

Mechanism of Action

The mechanism of action of thiazole and benzothiazole derivatives can vary widely depending on their structure and the specific biological target. For example, some thiazole-containing drugs work by inhibiting certain enzymes or receptors .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-15-11-13-26(14-12-15)33(28,29)17-7-5-16(6-8-17)22(27)24-23-25(2)20-18(30-3)9-10-19(31-4)21(20)32-23/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQNIISVMDCGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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